

Application Note: HPLC Analysis of 2-Cyanoadenosine

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Compound of Interest

Compound Name: 2-Cyanoadenosine

Cat. No.: B3285218

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Abstract

This document provides a detailed protocol for the quantitative analysis of **2-Cyanoadenosine** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. **2-Cyanoadenosine** is a purine nucleoside analogue with potential applications in drug development, particularly in oncology.[1] The method outlined below is based on established analytical principles for adenosine and its analogues and is intended to serve as a robust starting point for method development and validation in a research or quality control setting. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visual representations of the experimental workflow and a relevant biological signaling pathway.

Introduction

2-Cyanoadenosine is a modified purine nucleoside that has garnered interest for its potential biological activities, including antitumor properties.[1] As with any therapeutic candidate, a reliable and accurate analytical method is crucial for its characterization, quantification in various matrices, and for quality control during manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleoside analogues.[2][3][4] This application note details a proposed RP-HPLC method suitable for the analysis of **2-Cyanoadenosine**.

Experimental Protocols

Materials and Reagents

- **2-Cyanoadenosine** reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Potassium phosphate monobasic
- Phosphoric acid
- Deionized water (18.2 MΩ·cm)

Instrumentation

- HPLC system with a binary pump, autosampler, and column oven
- UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Sonicator
- 0.45 µm membrane filters

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of **2-Cyanoadenosine** and are based on methods for similar adenosine analogues.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A	20 mM Potassium Phosphate buffer, pH adjusted to 5.5 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 260 nm
Injection Volume	10 µL

Sample Preparation

Standard Solution:

- Accurately weigh 10 mg of **2-Cyanoadenosine** reference standard.
- Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to make a 100 µg/mL stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.

Sample Preparation (from a hypothetical formulation):

- Take a representative sample of the formulation.
- Dilute with the mobile phase to an expected concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter before injection.

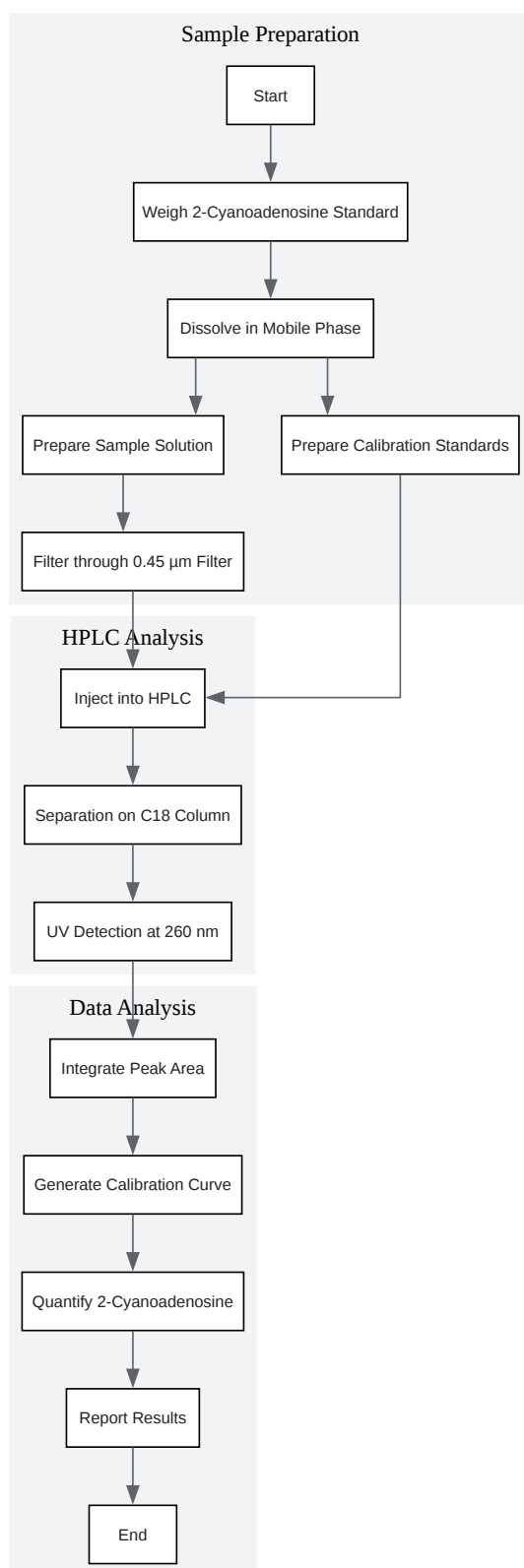
Data Presentation

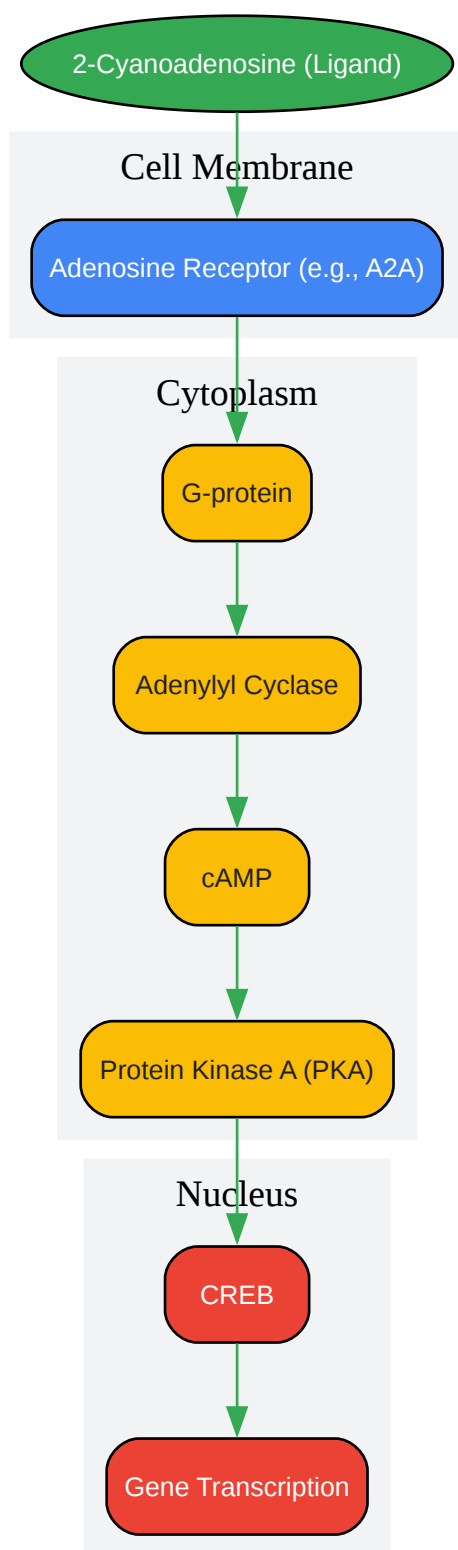
The following table summarizes the expected quantitative data for the HPLC analysis of **2-Cyanoadenosine**. These values are illustrative and should be determined experimentally during method validation.

Parameter	Expected Value/Range
Retention Time (tR)	Approximately 10 - 15 min
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Visualizations

Experimental Workflow





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References

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